molecular formula C11H11NOS3 B11672453 (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672453
M. Wt: 269.4 g/mol
InChI Key: AUABYSKUBPFWHM-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiophene derivative with a thiazolidinone precursor under specific reaction conditions. Common reagents include aldehydes, amines, and sulfur sources. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions, continuous flow processes, and purification techniques like crystallization or chromatography. The choice of method depends on the desired purity, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Substitution reactions may occur at the thiophene ring or the thiazolidinone core, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be explored for similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Often studied for their antimicrobial activities.

    Thiophenes: Commonly used in organic synthesis and materials science.

Uniqueness

What sets (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer specific reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C11H11NOS3

Molecular Weight

269.4 g/mol

IUPAC Name

(5E)-3-propyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h3-4,6-7H,2,5H2,1H3/b9-7+

InChI Key

AUABYSKUBPFWHM-VQHVLOKHSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.